

2-Bromoquinolin-8-ol CAS number and properties

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Compound of Interest

Compound Name: 2-Bromoquinolin-8-ol

Cat. No.: B2512732

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An In-depth Technical Guide to **2-Bromoquinolin-8-ol**

Abstract

This technical guide provides a comprehensive overview of **2-Bromoquinolin-8-ol**, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details its core physicochemical properties, spectroscopic signature for unambiguous identification, plausible synthetic strategies, and key applications derived from its unique bifunctional architecture. We will explore the causality behind its reactivity, focusing on its utility as both a versatile cross-coupling partner and a potent metal-chelating agent. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Compound Identification and Physicochemical Properties

2-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in numerous fields. The introduction of a bromine atom at the 2-position of the quinoline ring system imparts specific reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of **2-Bromoquinolin-8-ol**.

Table 1: Physicochemical Properties of **2-Bromoquinolin-8-ol**

Property	Value	Source
CAS Number	139399-61-4	[1]
Molecular Formula	C ₉ H ₆ BrNO	[1][2][3]
Molecular Weight	224.05 g/mol	[1][2][3]
Monoisotopic Mass	222.96328 Da	[1]
IUPAC Name	2-bromoquinolin-8-ol	[1]
Computed XLogP3	2.9	[1]
Appearance	Data not specified; likely a solid at room temperature.	

Spectroscopic Characterization for Structural Elucidation

Unambiguous identification of **2-Bromoquinolin-8-ol** is achieved through a combination of spectroscopic techniques. While a consolidated public spectrum is not available, the expected data can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

- ¹H NMR:** The proton spectrum is expected to show distinct signals for the five aromatic protons. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring (positions 3, 4) will appear as doublets or multiplets, with coupling constants indicating their ortho, meta, or para relationships. The phenolic proton (-OH) at position 8 may appear as a broad singlet, with its chemical shift being solvent-dependent.
- ¹³C NMR:** The carbon spectrum should display nine distinct signals corresponding to each carbon atom in the quinoline ring. The carbon attached to the bromine (C2) will be

significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C8) will also show a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

- **Rationale:** The most telling feature for a monobrominated compound is the isotopic pattern of the molecular ion peak ($M^{+\bullet}$). Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (50.7% and 49.3%, respectively).
- **Expected Spectrum:** The mass spectrum will exhibit two prominent peaks for the molecular ion: one for $[\text{C}_9\text{H}_6^{79}\text{BrNO}]^{+\bullet}$ and another, two mass units higher, for $[\text{C}_9\text{H}_6^{81}\text{BrNO}]^{+\bullet}$. These M and M+2 peaks will have an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.^[4] A common fragmentation pathway would involve the loss of the bromine atom, resulting in a significant $[\text{M}-\text{Br}]^+$ fragment.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

- **Expected Absorptions:**
 - **O-H Stretch:** A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl group.
 - **C-H Aromatic Stretch:** Sharp peaks typically appearing just above 3000 cm^{-1} .
 - **C=C and C=N Ring Stretching:** A series of absorptions in the $1400\text{-}1650\text{ cm}^{-1}$ region, characteristic of the quinoline aromatic system.
 - **C-Br Stretch:** An absorption in the fingerprint region, typically between $500\text{-}700\text{ cm}^{-1}$, indicating the presence of a carbon-bromine bond.

Generalized Protocol for Spectroscopic Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., DMSO-d_6 or CDCl_3) for NMR analysis. For MS, prepare a dilute solution in a volatile

solvent like methanol or acetonitrile. For IR, the sample can be analyzed as a solid (e.g., using an ATR accessory).

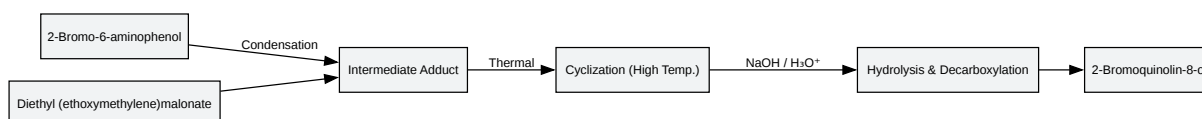
- Data Acquisition:
 - Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Obtain a mass spectrum using an instrument with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Record the IR spectrum using an FTIR spectrometer.
- Data Analysis: Compare the acquired spectra with the predicted patterns described above to confirm the structure and assess the purity of **2-Bromoquinolin-8-ol**.

Synthesis and Reactivity

The synthesis of **2-Bromoquinolin-8-ol** is non-trivial. Direct electrophilic bromination of 8-hydroxyquinoline typically yields substitution at the 5- and 7-positions due to the directing effects of the hydroxyl group.[5][6] Therefore, a multi-step, targeted approach is necessary. A plausible synthetic strategy would involve constructing the quinoline ring with the bromine atom already in place.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

This classic quinoline synthesis provides a logical route starting from a pre-brominated aniline precursor.



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Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.

Methodology Explained:

- **Condensation:** 2-Bromo-6-aminophenol is reacted with diethyl (ethoxymethylene)malonate. The amino group acts as a nucleophile, displacing the ethoxy group to form an intermediate adduct.
- **Thermal Cyclization:** The intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether). This induces an intramolecular cyclization onto the aromatic ring, forming the heterocyclic portion of the quinoline.
- **Saponification and Decarboxylation:** The resulting ester is hydrolyzed with a base (e.g., NaOH), followed by acidification and heating, which promotes decarboxylation to yield the final **2-Bromoquinolin-8-ol** product.

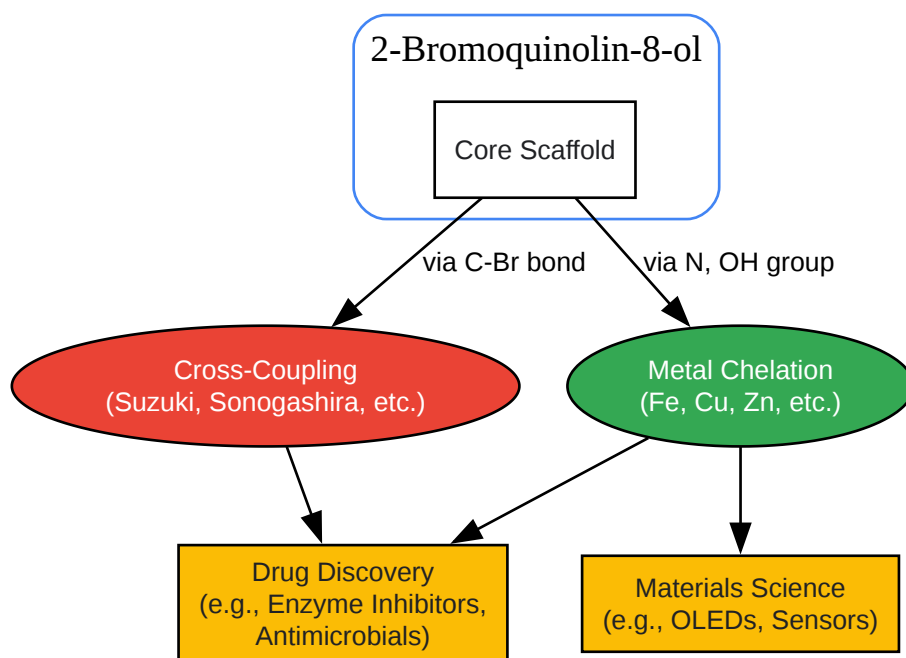
Core Reactivity

The utility of **2-Bromoquinolin-8-ol** stems from its two distinct reactive sites:

- **The C2-Bromine Bond:** The bromine atom is an excellent leaving group, making this position susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 2-substituted 8-hydroxyquinoline derivatives.
- **The 8-Hydroxyquinoline Moiety:** The nitrogen atom at position 1 and the hydroxyl group at position 8 form a powerful bidentate chelation site.^[7] This "pincer" can coordinate with a vast array of metal ions to form stable, often colorful and fluorescent, metal complexes.^[7]

Applications in Research and Drug Development

The dual-functionality of **2-Bromoquinolin-8-ol** makes it a highly valuable intermediate for creating novel molecules with tailored properties.



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Caption: Key reactivity pathways and application areas.

- **Medicinal Chemistry:** The 8-hydroxyquinoline scaffold is known for its antimicrobial, anticancer, and neuroprotective properties, often linked to its ability to modulate metal ion homeostasis.[7] By using **2-Bromoquinolin-8-ol** as a starting material, researchers can perform cross-coupling reactions to attach various pharmacophores at the 2-position, systematically exploring the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.
- **Materials Science:** The metal complexes of 8-hydroxyquinoline derivatives are often highly fluorescent and have been extensively studied for use in Organic Light-Emitting Diodes (OLEDs). **2-Bromoquinolin-8-ol** serves as a precursor to synthesize novel ligands, where the substituent at the 2-position can be used to tune the electronic properties, and thus the emission color and efficiency, of the final metal complex.
- **Catalysis:** The chelating nature of the molecule allows it to act as a ligand for transition metals, forming complexes that can be explored as catalysts in various organic transformations.

Safety and Handling

As a laboratory chemical, **2-Bromoquinolin-8-ol** must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Hazard Class	Code	Statement	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Skin Corrosion/Irritation	H315	Causes skin irritation	[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1]
STOT - Single Exposure	H335	May cause respiratory irritation	[1]

- **Handling:** This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust and prevent contact with skin and eyes.[9][10]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
- **Disposal:** Dispose of waste material in accordance with local, regional, and national regulations.[9]

Conclusion

2-Bromoquinolin-8-ol is a strategically important chemical building block. While its direct synthesis requires a targeted approach, its value is clearly established by its bifunctional nature. The C-Br bond serves as a handle for molecular elaboration via cross-coupling chemistry, while the 8-hydroxyquinoline core provides a robust metal-binding domain. This combination offers researchers in drug discovery and materials science a powerful platform for

the rational design and synthesis of novel, high-value functional molecules. Proper spectroscopic characterization, particularly mass spectrometry to confirm the bromine isotope pattern, is essential for verifying its identity.

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